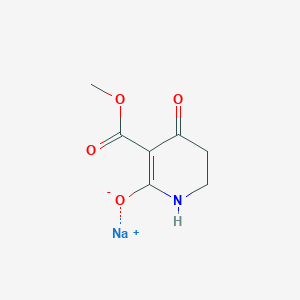![molecular formula C16H22O11 B8192600 [(3R)-3-Carboxy-3-hydroxypropyl]dimethylsulfonium Iodide](/img/structure/B8192600.png)
[(3R)-3-Carboxy-3-hydroxypropyl]dimethylsulfonium Iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3R)-3-Carboxy-3-hydroxypropyl]dimethylsulfonium Iodide is a chemical compound with a complex structure that includes multiple acetoxy groups. This compound is often used in various chemical reactions and has applications in different scientific fields due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3R)-3-Carboxy-3-hydroxypropyl]dimethylsulfonium Iodide typically involves the acetylation of a precursor molecule. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process . The reaction is carried out under controlled temperatures to ensure the selective acetylation of the hydroxyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation processes using similar reagents but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
[(3R)-3-Carboxy-3-hydroxypropyl]dimethylsulfonium Iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Substitution: The acetoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include water for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature and pH being critical factors .
Major Products Formed
The major products formed from these reactions include acetic acid, various alcohols, and substituted derivatives of the original compound .
Applications De Recherche Scientifique
[(3R)-3-Carboxy-3-hydroxypropyl]dimethylsulfonium Iodide has several applications in scientific research:
Mécanisme D'action
The mechanism by which [(3R)-3-Carboxy-3-hydroxypropyl]dimethylsulfonium Iodide exerts its effects involves the interaction of its acetoxy groups with various molecular targets. These interactions can lead to the formation of new bonds or the breaking of existing ones, depending on the reaction conditions . The molecular pathways involved are often complex and depend on the specific application of the compound .
Comparaison Avec Des Composés Similaires
[(3R)-3-Carboxy-3-hydroxypropyl]dimethylsulfonium Iodide can be compared with other similar compounds such as:
Ethyl acetate: A simpler ester with fewer acetoxy groups.
Methyl butyrate: Another ester with different functional groups and properties.
Iridoid monoterpenoids: Compounds with similar structural features but different biological activities.
These comparisons highlight the unique properties of this compound, such as its multiple acetoxy groups and its versatility in various chemical reactions .
Propriétés
IUPAC Name |
[(3S,6S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12?,13-,14?,15?,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTITAGPBXDDGR-XDSFWISGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1[C@@H](C(C([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
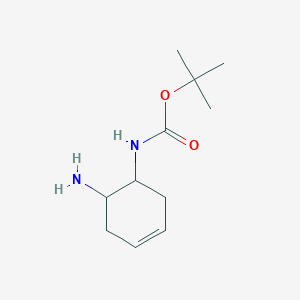
![[(1S)-6beta-Amino-3-cyclohexene-1beta-yl]carbamic acid tert-butyl ester](/img/structure/B8192520.png)
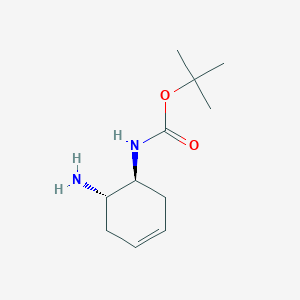
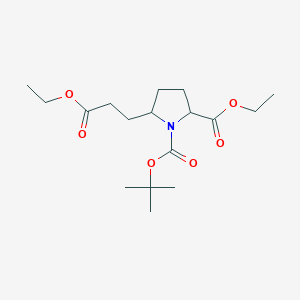
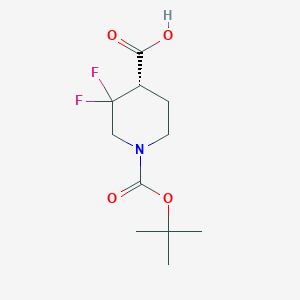
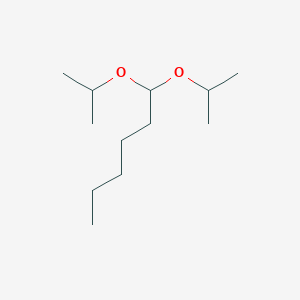
![cyclopenta-1,3-diene;[2-(2-diphenylphosphanylcyclopenta-1,3-dien-1-yl)cyclopenta-1,4-dien-1-yl]-diphenylphosphane;iron(2+)](/img/structure/B8192565.png)
![5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[(2-amino-3-carboxypropanoyl)amino]propanoylamino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B8192572.png)
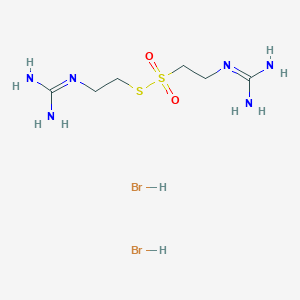
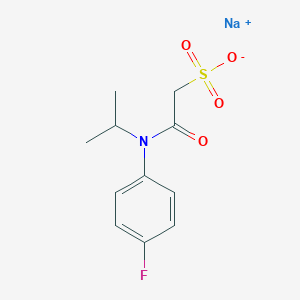
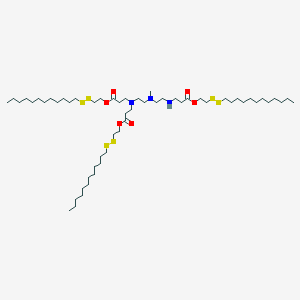
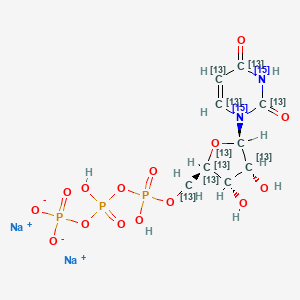
![(2R,3R)-3-tert-butyl-2-[(2S,3S)-3-tert-butyl-4-phenyl-2H-1,3-benzoxaphosphol-2-yl]-4-phenyl-2H-1,3-benzoxaphosphole](/img/structure/B8192625.png)
